1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride

Übersicht

Beschreibung

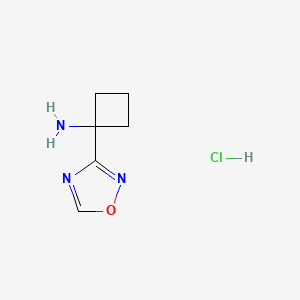

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C6H10ClN3O and a molecular weight of 175.62 g/mol . This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Vorbereitungsmethoden

The synthesis of 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutanone oxime with hydrazine hydrate, followed by cyclization with cyanogen bromide to form the oxadiazole ring . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted oxadiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride has been explored for its potential therapeutic effects:

- Antimicrobial Activity : Studies have indicated that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

| Study | Pathogen | Activity |

|---|---|---|

| Study A | E. coli | Inhibition at 10 µg/mL |

| Study B | S. aureus | Inhibition at 5 µg/mL |

- Anticancer Properties : Research has shown that related oxadiazole compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | A431 (human epidermoid carcinoma) | 2.5 ± 0.5 |

| Compound Y | MCF7 (breast cancer) | 1.8 ± 0.3 |

Biological Applications

The compound is being investigated for its interactions with biological macromolecules:

- Enzyme Inhibition : The oxadiazole ring structure allows for interactions with various enzymes such as histone deacetylases and topoisomerases, which are critical targets in cancer therapy .

Material Science

In materials science, this compound is utilized for developing new materials with unique electronic and optical properties:

- Polymer Synthesis : The compound serves as a precursor in synthesizing specialty polymers that exhibit enhanced thermal stability and mechanical properties.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations.

Case Study 2: Anticancer Mechanisms

Research published in a peer-reviewed journal highlighted the anticancer mechanisms of oxadiazole compounds. In vitro studies indicated that these compounds can effectively induce apoptosis in various cancer cell lines through the modulation of key signaling pathways such as NF-kB and MAPK .

Wirkmechanismus

The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens or cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride can be compared with other oxadiazole derivatives, such as:

Oxolamine: A cough suppressant with a similar oxadiazole ring structure.

Prenoxdiazine: Another cough suppressant with a different substitution pattern on the oxadiazole ring.

Butalamine: A vasodilator with an oxadiazole ring.

Fasiplon: A nonbenzodiazepine anxiolytic drug.

Pleconaril: An antiviral drug.

Ataluren: Used for the treatment of Duchenne muscular dystrophy.

Proxazole: Used for functional gastrointestinal disorders.

The uniqueness of this compound lies in its specific cyclobutane ring fused to the oxadiazole, which imparts distinct chemical and biological properties .

Biologische Aktivität

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₀ClN₃O |

| Molecular Weight | 175.62 g/mol |

| IUPAC Name | 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine; hydrochloride |

| PubChem CID | 90402387 |

Antimicrobial Activity

Recent studies indicate that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.

A review highlighted the broad spectrum of biological activities associated with 1,2,4-oxadiazoles, including their potential as antimicrobial agents against resistant strains of bacteria and fungi. The structure-activity relationship (SAR) suggests that modifications to the oxadiazole ring can enhance efficacy against specific pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with oxadiazole rings have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

For instance, a study on related oxadiazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The proposed mechanism involves the induction of oxidative stress and DNA damage leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been investigated. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research has shown that certain oxadiazole derivatives can significantly reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Properties

Emerging evidence points to the neuroprotective effects of this compound. Studies indicate that oxadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.

The neuroprotective mechanism may involve the modulation of signaling pathways associated with neuronal survival and regeneration .

Case Studies

Several case studies illustrate the biological activity of oxadiazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of 1,2,4-oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cytotoxicity Against Cancer Cells : In vitro tests on human breast cancer cells demonstrated that specific oxadiazole derivatives caused a significant reduction in cell viability after 48 hours of treatment.

- Anti-inflammatory Activity : In a rat model of arthritis, administration of an oxadiazole derivative resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups.

Eigenschaften

IUPAC Name |

1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c7-6(2-1-3-6)5-8-4-10-9-5;/h4H,1-3,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBHRFMIFLWUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NOC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.